molecular formula C17H21N7O B2662386 [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine CAS No. 946348-66-9

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine

Número de catálogo: B2662386
Número CAS: 946348-66-9
Peso molecular: 339.403
Clave InChI: DZPGWMPNFZJTQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is a synthetic small molecule featuring a pteridine core, a structure of significant interest in medicinal chemistry. The compound's design incorporates a 4-methoxyphenylamino moiety at the 4-position of the pteridine ring, which is further functionalized at the 2-position with a dimethylaminoethyl side chain. This specific molecular architecture suggests potential for interaction with various enzymatic targets, particularly kinases, given that pteridine derivatives are well-known scaffolds in the development of kinase inhibitors . The presence of the tertiary amine group in the side chain may influence the compound's solubility and its ability to interact with biological membranes. As a research compound, it is a candidate for high-throughput screening to identify novel biological activities and for hit-to-lead optimization campaigns in oncology, inflammatory diseases, and other therapeutic areas. This product is provided for research purposes in chemical biology and drug discovery and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-24(2)11-10-20-17-22-15-14(18-8-9-19-15)16(23-17)21-12-4-6-13(25-3)7-5-12/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPGWMPNFZJTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxyaniline with a pteridine derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro groups to amines, enhancing the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mecanismo De Acción

The mechanism of action of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these proteins, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Substituted Pyridine Derivatives ()

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine share structural motifs with the target compound, including:

  • Aromatic amino groups: The 4-methoxyphenylamino group in the target compound parallels the substituted phenyl groups in pyridine derivatives, which are critical for microbial activity .
  • Heterocyclic cores : While pyridine derivatives lack the fused pteridine system, their planar aromatic structures may exhibit similar π-π stacking interactions in biological targets.

Key Differences :

  • Bioactivity : Pyridine derivatives in show antimicrobial properties, whereas the pteridine-based target compound’s activity remains uncharacterized but may align with kinase inhibition due to its structural similarity to pteridine antifolates.
  • Synthetic Complexity : The pteridine core requires multistep synthesis compared to simpler pyridine analogs .

Formoterol-Related Compounds ()

Formoterol analogs, such as N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide () and (2RS)-1-(4-methoxyphenyl)propan-2-amine (), share:

  • Methoxyphenyl groups : These enhance receptor binding in β2-adrenergic agonists like formoterol.
  • Ethylamine side chains: The dimethylaminoethyl group in the target compound mirrors the ethylamino substituents in formoterol analogs, which are critical for bronchodilatory activity.

Key Differences :

  • Core Structure: Formoterol analogs feature ethanol or benzene cores, whereas the pteridine system in the target compound may confer distinct electronic properties and metabolic stability.

Triazine and Pyrrolidine Derivatives ()

The triazine derivative {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide shares:

  • Dimethylamino groups: These enhance solubility and may influence charge distribution.
  • Hydrophobic substituents : Similar to the methoxyphenyl group in the target compound.

Key Differences :

  • Core Reactivity : Triazine derivatives are more electrophilic due to their electron-deficient rings, whereas pteridines exhibit balanced aromaticity and hydrogen-bonding capacity.
  • Applications : Triazine derivatives are often used in materials science, while pteridines are more common in medicinal chemistry .

Data Table: Structural and Functional Comparison

Property Target Compound Pyridine Derivatives () Formoterol Analogs () Triazine Derivative ()
Core Structure Pteridine Pyridine Benzene/Ethanol Triazine
Key Substituents 4-Methoxyphenylamino, dimethylaminoethyl Chlorophenyl, substituted phenyl Methoxyphenyl, ethylamino Dimethylaminobenzylidene, pyrrolidine
Molecular Weight (Da) ~370 (estimated) ~450–500 ~300–400 ~800
Potential Bioactivity Kinase inhibition (hypothesized) Antimicrobial β2-Adrenergic agonism Material/Medicinal (unspecified)
Synthetic Complexity High Moderate Moderate High

Research Implications and Limitations

While structural similarities in substituents (e.g., methoxyphenyl, dimethylamino groups) suggest overlapping physicochemical properties, the core heterocyclic system dictates divergent biological roles. For example:

  • The pteridine core may enable DNA-intercalation or enzyme inhibition, unlike pyridine or benzene analogs .
  • Limited pharmacological data for the target compound necessitates further studies to validate its mechanism and applications.

Actividad Biológica

The compound [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine, characterized by its unique pteridine structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_4O, and it features a pteridine core with a methoxyphenyl substituent and a dimethylamine group. Its structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in signal transduction, potentially modulating cellular responses.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting mitochondrial dysfunction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related pteridine derivatives have shown:

CompoundCell LineIC50 (μM)Inhibition Rate (%)
IMB-1406HepG26.9299.98
SunitinibHepG27.6098.61

These results suggest that the compound could be effective against various cancer cell lines through similar mechanisms of action, including cell cycle arrest at the S phase and apoptosis induction via mitochondrial pathways .

Enzyme Interaction Studies

The compound's interaction with enzymes has been explored through various assays. For example, it has been shown to inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence:

Concentration (μM)Inhibition %
1050
2575

This inhibition suggests potential applications in antimicrobial therapy .

Study on HepG2 Cells

In a study examining the effects on HepG2 liver cancer cells, treatment with this compound resulted in:

  • Cell Cycle Arrest : Increased percentage of cells in the S phase.
  • Apoptosis Induction : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
  • Caspase Activation : Concentration-dependent activation of caspase-3 was observed.

These findings indicate the compound's potential as an anticancer agent through targeted molecular interactions .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other pteridine derivatives also exhibit biological activity, this compound shows unique properties due to its specific substitution pattern:

Compound NameAntitumor ActivityMechanism of Action
{4-[(4-Chlorophenyl)amino]pteridin-2-yl}dimethylamineModerateEnzyme inhibition
{4-(Methoxyanilino)methyl}phenolLowNon-specific
This compound HighApoptosis induction, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pteridin-2-ylamine derivatives with 4-methoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, similar compounds (e.g., AZD8931) are synthesized using sequential functionalization of quinazoline/pteridine cores, with yields improved by optimizing solvent polarity, temperature, and catalyst loading . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Q. How can structural characterization of this compound be systematically validated?

  • Methodology : Use a combination of NMR (¹H/¹³C, 2D-COSY/HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, analogs like 4-(2-aminoethyl)-2-methoxyphenol derivatives are confirmed via ¹H NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) and HRMS fragmentation patterns . Purity assessment via HPLC (>95%) with UV/vis detection at λ = 260–280 nm (common for pteridine derivatives) is critical .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Solubility can be tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV/vis spectroscopy. Stability studies under light, heat, and oxidizing conditions (e.g., 40°C/75% RH for 4 weeks) should follow ICH guidelines. For related compounds like 4-methoxyphenethylamine derivatives, degradation products (e.g., demethylated byproducts) are monitored via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

  • Methodology :

  • Computational : Molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, JAK2) to identify key interactions (e.g., hydrogen bonds with methoxy groups).
  • Experimental : Synthesize analogs with modified methoxy/methylamine groups and assay inhibitory activity (IC₅₀) using kinase-specific ELISA or fluorescence polarization . SAR trends in related pteridine derivatives suggest that electron-donating groups (e.g., methoxy) enhance binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
  • Experimental Controls : Test for off-target effects (e.g., kinase panel screening) and confirm target engagement via cellular thermal shift assays (CETSA). Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

Q. How can metabolic pathways and toxicity be evaluated in preclinical models?

  • Methodology :

  • In vitro : Liver microsomal assays (human/rat) with LC-MS/MS to identify Phase I/II metabolites (e.g., O-demethylation, glucuronidation).
  • In vivo : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarkers (ALT/AST). For 4-methoxyphenyl derivatives, hepatotoxicity risks are linked to reactive quinone metabolites, requiring glutathione depletion assays .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression (e.g., amine coupling efficiency).
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry). For example, reproducibility in multi-step syntheses (e.g., AZD8931) improved by controlling moisture levels during pteridine ring closure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.